

Application Notes and Protocols for Spectrophotometric Assay of Enalapril Maleate

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide detailed protocols for the quantitative determination of **enalapril** maleate in pharmaceutical formulations using various spectrophotometric methods. The described methods are suitable for quality control and research laboratories.

Method 1: Direct UV Spectrophotometry

This method is based on the direct measurement of the ultraviolet absorbance of **enalapril** maleate. It is a simple, rapid, and cost-effective technique suitable for routine analysis.

- 1. Instrumentation:
- UV-Visible Spectrophotometer (double or single beam)
- · Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks
- Pipettes
- Ultrasonic bath



- pH meter
- 2. Reagents and Solutions:
- Enalapril Maleate Reference Standard: Of known purity.
- Phosphate Buffer (pH 4.0): Prepare by mixing appropriate volumes of a phosphoric acid solution and a sodium dihydrogen phosphate monohydrate solution to achieve a pH of 4.0.
- Pharmaceutical Formulations: Commercially available enalapril maleate tablets.
- 3. Preparation of Standard Stock Solution:
- Accurately weigh 10 mg of enalapril maleate reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in about 70 mL of phosphate buffer (pH 4.0) with the aid of an ultrasonic bath for 10 minutes.
- Dilute to the mark with the same buffer to obtain a stock solution of 100 μg/mL.
- 4. Preparation of Calibration Curve:
- From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 20 μg/mL by diluting with phosphate buffer (pH 4.0).[1]
- Measure the absorbance of each working standard solution at 208 nm against the phosphate buffer (pH 4.0) as a blank.[1]
- Plot a calibration curve of absorbance versus concentration.
- 5. Preparation of Sample Solution:
- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 2.5 mg of enalapril maleate and transfer it to a 25 mL volumetric flask.[1]



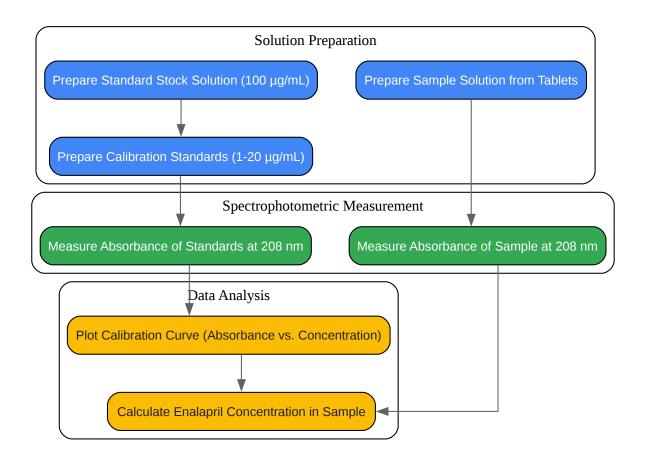
- Add approximately 20 mL of phosphate buffer (pH 4.0) and sonicate for 15 minutes to ensure complete dissolution of the drug.[1]
- · Dilute to the mark with the same buffer.
- Filter the solution through a suitable filter paper.
- From the filtrate, prepare a working sample solution with a final concentration within the calibration curve range (e.g., 10 µg/mL) by diluting with phosphate buffer (pH 4.0).[1]
- 6. Analysis of Sample Solution:
- Measure the absorbance of the final sample solution at 208 nm against the phosphate buffer (pH 4.0) as a blank.
- Determine the concentration of **enalapril** maleate in the sample solution from the calibration curve.

Ouantitative Data Summary

Parameter	Result	Reference
Wavelength (λmax)	208 nm	[1]
Linearity Range	1 - 20 μg/mL	[1]
Limit of Detection (LOD)	0.3721 μg/mL	[1][2]
Limit of Quantitation (LOQ)	0.9019 μg/mL	[1][2]
Recovery	98.66 - 102.46%	[1]
Precision (RSD%)	< 2%	[1]

Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for Direct UV Spectrophotometric Assay of **Enalapril** Maleate.

Method 2: Colorimetric Assay via Charge-Transfer Complexation

This method is based on the formation of a colored charge-transfer complex between **enalapril** maleate (as an electron donor) and a π -acceptor reagent. This results in a colored product that can be quantified using a visible spectrophotometer.



- 1. Instrumentation:
- Visible Spectrophotometer
- Glass cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks
- Pipettes
- 2. Reagents and Solutions:
- Enalapril Maleate Reference Standard
- Acceptor Reagents:
 - p-Chloranilic acid (pCA): Prepare a solution in a 1,4-dioxan-methanol mixture.
 - 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Prepare a 0.05% solution in an acetonitrile-1,4-dioxane mixture.[3]
 - Iodine: Prepare a 0.1% solution in an acetonitrile-dichloromethane mixture.
- Solvents: Methanol, Acetonitrile, 1,4-Dioxane, Dichloromethane (all analytical grade).
- 3. General Procedure for Complex Formation:
- Standard Solutions: Prepare standard solutions of enalapril maleate in the appropriate solvent for each acceptor (methanol for pCA, acetonitrile for DDQ and Iodine).[3]
- Reaction:
 - Transfer aliquots of the standard or sample solution to a series of volumetric flasks.
 - Add a specified volume of the acceptor reagent solution.
 - Dilute to the final volume with the appropriate solvent.

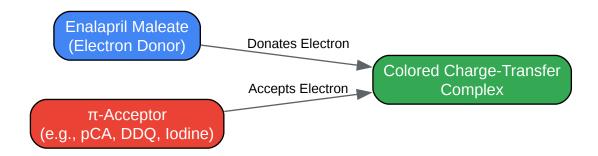


- Allow the reaction to proceed at room temperature for the specified time.
- Measurement: Measure the absorbance of the resulting colored complex at the wavelength
 of maximum absorbance (λmax) against a reagent blank prepared in the same manner
 without the drug.
- 4. Specific Conditions for Different Acceptors:

Acceptor	Solvent System	λmax	Linearity Range (μg/mL)
p-Chloranilic acid (pCA)	1,4-Dioxan-Methanol	510 nm	20 - 560
DDQ	Acetonitrile-1,4- Dioxane	460 nm	5 - 75
lodine	Acetonitrile- Dichloromethane	365 nm	10 - 200

Reaction Principle

The secondary amino group in **enalapril** maleate acts as an electron donor, forming a charge-transfer complex with the electron-accepting reagent. This interaction results in the formation of a colored product.



Click to download full resolution via product page

Caption: Charge-Transfer Complex Formation.



Method 3: Colorimetric Assay via Oxidative Coupling Reaction

This method involves the oxidation of **enalapril** maleate, followed by a coupling reaction to produce a colored compound.

- 1. Instrumentation:
- UV-Visible Spectrophotometer
- Glass cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks
- Pipettes
- 2. Reagents and Solutions:
- Enalapril Maleate Reference Standard
- Potassium Permanganate (KMnO4): 0.5% (w/v) aqueous solution.[4]
- Sulphuric Acid (H2SO4): Concentrated.
- Distilled Water
- 3. Preparation of Standard Stock Solution:
- Prepare a 1000 µg/mL stock solution of enalapril maleate by dissolving 100 mg of the drug in 100 mL of distilled water.[4]
- 4. Procedure for Color Development:
- From the stock solution, prepare working standards in the range of 250-500 μg/mL.[5]



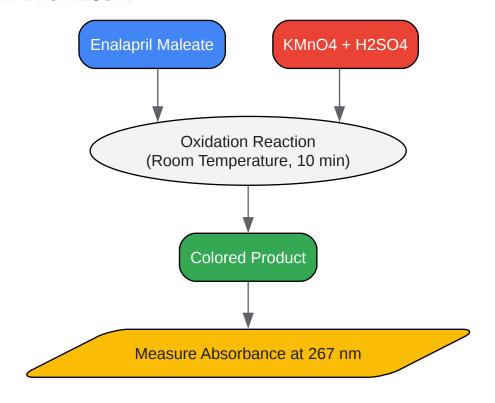
- To an aliquot of the standard or sample solution in a volumetric flask, add a specific volume of concentrated sulphuric acid and 0.5% potassium permanganate solution.
- Allow the reaction to proceed at room temperature for about 10 minutes.[4]

Measure the absorbance of the solution at 267 nm against a reagent blank.[4][5]

Ouantitative Data Summary

Parameter	Result	Reference
Wavelength (λmax)	267 nm	[4][5]
Linearity Range	250 - 500 μg/mL	[5]
LOD	2.21 μg/mL	
LOQ	6.65 μg/mL	_

Reaction Workflow



Click to download full resolution via product page



Caption: Oxidative Coupling Reaction Workflow.

Method 4: Colorimetric Assay via Reaction with 1,2-Naphthoquinone-4-Sulphonate (NQS)

This method is based on the reaction of **enalapril** maleate with NQS in an alkaline medium to form a colored product.

- 1. Instrumentation:
- Visible Spectrophotometer
- Glass cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks
- Pipettes
- · pH meter
- 2. Reagents and Solutions:
- Enalapril Maleate Reference Standard
- 1,2-Naphthoquinone-4-Sulphonate (NQS): 0.5% (w/v) aqueous solution, freshly prepared and protected from light.[6]
- Buffer Solution (pH 12): Prepared using sodium hydroxide and disodium hydrogen phosphate.
- Sodium Hydroxide (NaOH): 0.1 M solution.
- 3. Preparation of Standard Stock Solution:

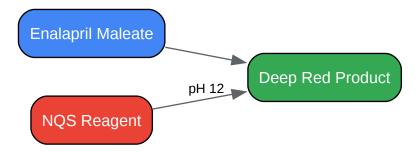


- Prepare a 250 µg/mL stock solution by dissolving 25 mg of enalapril maleate in 10 mL of distilled water with 1 mL of 0.1 M NaOH, then diluting to 100 mL with distilled water.[6]
- 4. Procedure for Color Development:
- Transfer 1 mL of the 250 μg/mL **enalapril** standard or an appropriate dilution of the sample solution into a 10 mL volumetric flask.[6]
- Add 1 mL of 0.5% NQS solution and 1 mL of pH 12 buffer.
- · Dilute to the mark with deionized water.
- Measure the absorbance of the deep red product at 518 nm against a reagent blank.[6]

Ouantitative Data Summary

Parameter	Result	Reference
Wavelength (λmax)	518 nm	[6]
Linearity Range	5 - 47.5 μg/mL	[6]
Limit of Detection (LOD)	0.3351 μg/mL	[6]
Limit of Quantitation (LOQ)	1.1173 μg/mL	[6]
Molar Ratio (Enalapril:NQS)	1:1	[6]

Reaction Scheme



Click to download full resolution via product page

Caption: Reaction of Enalapril with NQS.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. farmaciajournal.com [farmaciajournal.com]
- 2. DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF ENALAPRIL MALEATE FROM COMMERCIAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 3. Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms PMC [pmc.ncbi.nlm.nih.gov]
- 4. crpsonline.com [crpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. neuroquantology.com [neuroquantology.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Spectrophotometric Assay of Enalapril Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671234#spectrophotometric-assay-for-enalapril-maleate-in-pharmaceutical-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com